molecular formula C14H9F6N3O B259029 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

Cat. No.: B259029
M. Wt: 349.23 g/mol
InChI Key: GCMBROLXAJOTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a heterocyclic compound that features a unique combination of furan, pyridine, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with 2,2-bis(trifluoromethyl)-3-oxobutanoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, followed by cyclization with ammonium acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyrido[1,2-a][1,3,5]triazine derivatives.

Scientific Research Applications

4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is unique due to its combination of furan, pyridine, and triazine rings, along with the presence of trifluoromethyl groups. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9F6N3O

Molecular Weight

349.23 g/mol

IUPAC Name

4-(furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C14H9F6N3O/c1-8-4-5-10-21-12(13(15,16)17,14(18,19)20)22-11(23(10)7-8)9-3-2-6-24-9/h2-7H,1H3

InChI Key

GCMBROLXAJOTHY-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F)C=C1

Canonical SMILES

CC1=CN2C(=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F)C=C1

Origin of Product

United States

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